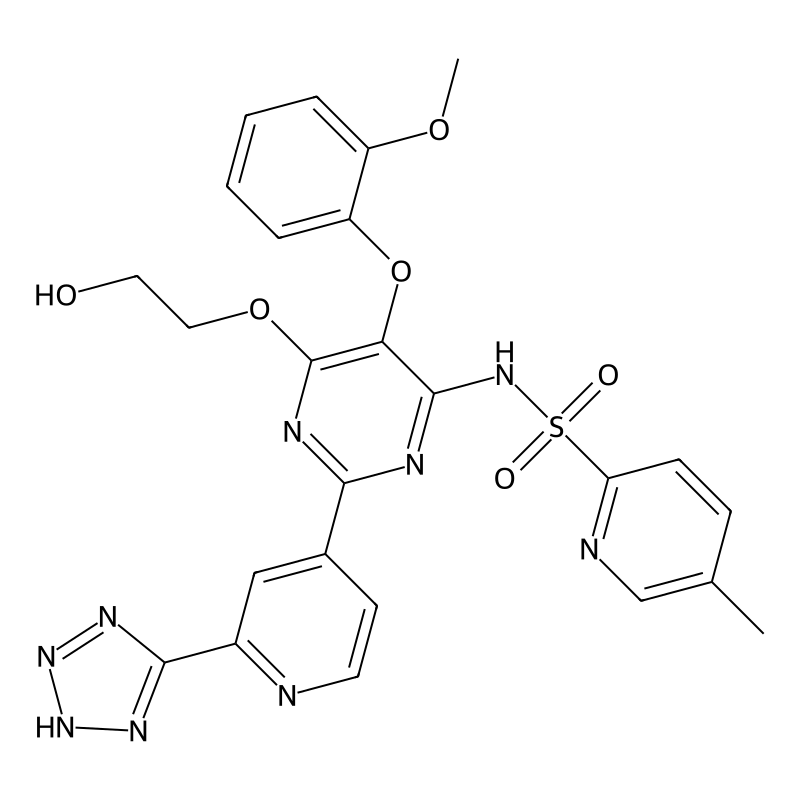

Clazosentan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Clazosentan is a highly selective, non-peptide endothelin A (ETA) receptor antagonist specifically engineered for acute parenteral administration. Unlike conventional dual endothelin receptor antagonists (ERAs) developed for chronic oral use, clazosentan features a highly optimized pyridinylpyrimidine structure that confers exceptional aqueous solubility when formulated as a disodium salt. It exhibits a sub-nanomolar affinity for the ETA receptor with an approximately 1,000-fold selectivity over the ETB receptor. Its pharmacokinetic profile, characterized by a short elimination half-life of less than two hours and active hepatic uptake via OATP1B1/1B3 transporters, makes it the premier choice for continuous intravenous infusion models requiring rapid steady-state achievement and precise dose titration [1].

Research Fit

Substituting clazosentan with more common ERAs, such as bosentan, macitentan, or even the intravenous dual-antagonist tezosentan, introduces critical experimental and clinical confounders. Dual ERAs block both ETA and ETB receptors, inadvertently inhibiting ETB-mediated vasodilation and the natural clearance of endothelin-1, which can exacerbate vascular dysfunction in acute models. Furthermore, chronic oral ERAs like ambrisentan or macitentan possess long half-lives (up to 16 hours) and poor aqueous solubility, rendering them entirely unsuitable for continuous intravenous infusion protocols that demand rapid onset, immediate washout, and avoidance of lipophilic co-solvents. Procurement of clazosentan is therefore mandatory when strict ETA pathway isolation and parenteral administration are required [1].

Substitution Risk

Dual antagonists (e.g., bosentan) engage both receptors and may not replicate ETA-specific pathway inhibition.

Oral ERAs are not designed for continuous IV infusion and may not suit acute care research protocols.

Clinical vasospasm reduction evidence is specific to clazosentan; other ERAs lack comparable aSAH trial data.

Superior ETA Receptor Selectivity

Clazosentan demonstrates an exceptional binding affinity for the ETA receptor with an ETA/ETB selectivity ratio of approximately 1,000-fold. In direct contrast, the dual ERA bosentan exhibits only a 20- to 67-fold selectivity, and the intravenous dual ERA tezosentan shows a roughly 63-fold selectivity. This massive differential ensures that clazosentan effectively neutralizes ETA-mediated vasoconstriction without antagonizing the beneficial, vasodilatory, and clearance functions of the ETB receptor [1].

| Evidence Dimension | ETA vs ETB Selectivity Ratio |

| Target Compound Data | ~1,000-fold selectivity for ETA |

| Comparator Or Baseline | Bosentan and Tezosentan (~20 to 67-fold selectivity) |

| Quantified Difference | >14-fold greater ETA selectivity compared to tezosentan |

| Conditions | In vitro radioligand binding and functional receptor assays |

High ETA selectivity is critical for procurement in vascular research to prevent the confounding loss of ETB-mediated endothelial vasodilation.

vs. 20–67-fold (Bosentan), ~63-fold (Tezosentan)

Rapid Clearance and Short Half-Life

Designed specifically for acute parenteral use, clazosentan possesses a rapid elimination half-life of less than 2 hours in mammalian models, allowing steady-state plasma concentrations to be reached within 2 to 3 hours of continuous intravenous infusion. By comparison, oral ERAs like macitentan have an extended half-life of approximately 16 hours, and bosentan has a half-life of over 5 hours. The rapid clearance of clazosentan, primarily mediated by OATP1B1/1B3 hepatic uptake, enables precise, minute-to-minute control over systemic exposure and rapid washout upon cessation [1].

| Evidence Dimension | Elimination Half-Life (t1/2) |

| Target Compound Data | < 2 hours |

| Comparator Or Baseline | Macitentan (~16 hours) |

| Quantified Difference | >8-fold shorter half-life than macitentan |

| Conditions | In vivo pharmacokinetic profiling (human/mammalian models) |

A short half-life is mandatory for continuous IV infusion models, ensuring researchers can rapidly titrate doses and reverse effects without prolonged residual compound activity.

Aqueous Formulation for IV Delivery

Clazosentan is synthesized and utilized as a disodium salt, granting it high aqueous solubility compatible with standard physiological buffers (e.g., water with trometamol). This allows for the preparation of high-concentration aqueous injections (e.g., 20-40 mg/mL) without the need for harsh organic co-solvents like DMSO or PEG. In contrast, standard ERAs like bosentan are practically insoluble in water, necessitating complex lipid or solvent-based vehicles for in vivo administration, which can introduce vehicle-related toxicities or rheological artifacts in hemodynamic models [1].

| Evidence Dimension | Aqueous Solubility and IV Compatibility |

| Target Compound Data | Highly soluble in aqueous media (formulated as disodium salt for direct IV injection) |

| Comparator Or Baseline | Bosentan (practically insoluble in water, requires organic co-solvents or oral suspension) |

| Quantified Difference | Complete elimination of DMSO/PEG requirements for high-dose parenteral administration |

| Conditions | In vivo formulation preparation for intravenous delivery |

Procurement of the highly water-soluble clazosentan eliminates the need for confounding organic co-solvents in sensitive cardiovascular and cerebrovascular in vivo models.

Cerebral Vasospasm Infusion Models

Due to its high aqueous solubility and short half-life (<2 hours), clazosentan is the optimal ERA for continuous IV infusion in acute animal models of aneurysmal subarachnoid hemorrhage (aSAH). It allows researchers to maintain precise steady-state concentrations to prevent vasospasm while enabling rapid washout, a level of control impossible with long-acting oral ERAs [1].

ETA vs ETB Pathway Isolation

With its ~1,000-fold selectivity for the ETA receptor, clazosentan is the definitive pharmacological tool for dissecting endothelin signaling. It allows investigators to selectively block ETA-mediated vasoconstriction without disrupting ETB-mediated vasodilation and endothelin-1 clearance, avoiding the confounding effects inherent to dual antagonists like tezosentan or bosentan [1].

Hepatic OATP Transporter DDI Assays

Because clazosentan's rapid hepatic clearance is heavily dependent on active uptake by OATP1B1 and OATP1B3 transporters, it serves as a highly sensitive in vivo substrate for evaluating transporter-mediated drug-drug interactions. Co-administration with OATP inhibitors (e.g., rifampin or cyclosporine) yields quantifiable, rapid changes in clazosentan clearance, making it a valuable benchmark compound in pharmacokinetic screening [2].

Application Fit Matrix

References

- [1] Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm. Frontiers in Pharmacology, 2021.

- [2] Influence of Rifampin-Mediated Organic Anion-Transporting Polypeptide 1B1/1B3 Inhibition on the Pharmacokinetics of Clazosentan. Clinical Pharmacology & Therapeutics, 2019.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Sequelae of cerebrovascular disease induced by vasospasm

KEGG Target based Classification of Drugs

Rhodopsin family

Endothelin

EDNRA [HSA:1909] [KO:K04197]

Other CAS

Wikipedia

Use Classification

2: Zisowsky J, Fuseau E, Bruderer S, Krause A, Dingemanse J. Challenges in collecting pharmacokinetic and pharmacodynamic information in an intensive care setting: PK/PD modelling of clazosentan in patients with aneurysmal subarachnoid haemorrhage. Eur J Clin Pharmacol. 2014 Apr;70(4):409-19. doi: 10.1007/s00228-014-1647-4. Epub 2014 Jan 24. PubMed PMID: 24458541.

3: Shen J, Pan JW, Fan ZX, Xiong XX, Zhan RY. Dissociation of vasospasm-related morbidity and outcomes in patients with aneurysmal subarachnoid hemorrhage treated with clazosentan: a meta-analysis of randomized controlled trials. J Neurosurg. 2013 Jul;119(1):180-9. doi: 10.3171/2013.3.JNS121436. Epub 2013 May 3. Review. PubMed PMID: 23641823.

4: Wang X, Li YM, Li WQ, Huang CG, Lu YC, Hou LJ. Effect of clazosentan in patients with aneurysmal subarachnoid hemorrhage: a meta-analysis of randomized controlled trials. PLoS One. 2012;7(10):e47778. doi: 10.1371/journal.pone.0047778. Epub 2012 Oct 17. PubMed PMID: 23082215; PubMed Central PMCID: PMC3474756.

5: Macdonald RL, Higashida RT, Keller E, Mayer SA, Molyneux A, Raabe A, Vajkoczy P, Wanke I, Bach D, Frey A, Marr A, Roux S, Kassell N. Randomised trial of clazosentan, an endothelin receptor antagonist, in patients with aneurysmal subarachnoid hemorrhage undergoing surgical clipping (CONSCIOUS-2). Acta Neurochir Suppl. 2013;115:27-31. doi: 10.1007/978-3-7091-1192-5_7. PubMed PMID: 22890639.

6: Macdonald RL, Higashida RT, Keller E, Mayer SA, Molyneux A, Raabe A, Vajkoczy P, Wanke I, Bach D, Frey A, Nowbakht P, Roux S, Kassell N. Randomized trial of clazosentan in patients with aneurysmal subarachnoid hemorrhage undergoing endovascular coiling. Stroke. 2012 Jun;43(6):1463-9. doi: 10.1161/STROKEAHA.111.648980. Epub 2012 Mar 8. Erratum in: Stroke. 2012 Jul;43(7):e68. PubMed PMID: 22403047.

7: Pisapia JM, Xu X, Kelly J, Yeung J, Carrion G, Tong H, Meghan S, El-Falaky OM, Grady MS, Smith DH, Zaitsev S, Muzykantov VR, Stiefel MF, Stein SC. Microthrombosis after experimental subarachnoid hemorrhage: time course and effect of red blood cell-bound thrombin-activated pro-urokinase and clazosentan. Exp Neurol. 2012 Jan;233(1):357-63. doi: 10.1016/j.expneurol.2011.10.029. Epub 2011 Nov 4. PubMed PMID: 22079156.

8: Meyers PM, Connolly ES Jr. Stroke: disappointing results for clazosentan in CONSCIOUS-2. Nat Rev Neurol. 2011 Oct 18;7(12):660-1. doi: 10.1038/nrneurol.2011.168. PubMed PMID: 22009282.

9: Wong GK, Poon WS. Clazosentan for patients with subarachnoid haemorrhage: lessons learned. Lancet Neurol. 2011 Oct;10(10):871; author reply 871-2. doi: 10.1016/S1474-4422(11)70189-2. PubMed PMID: 21939894.

10: Kreipke CW, Rafols JA, Reynolds CA, Schafer S, Marinica A, Bedford C, Fronczak M, Kuhn D, Armstead WM. Clazosentan, a novel endothelin A antagonist, improves cerebral blood flow and behavior after traumatic brain injury. Neurol Res. 2011 Mar;33(2):208-13. doi: 10.1179/016164111X12881719352570. PubMed PMID: 21801597.

11: Macdonald RL, Higashida RT, Keller E, Mayer SA, Molyneux A, Raabe A, Vajkoczy P, Wanke I, Bach D, Frey A, Marr A, Roux S, Kassell N. Clazosentan, an endothelin receptor antagonist, in patients with aneurysmal subarachnoid haemorrhage undergoing surgical clipping: a randomised, double-blind, placebo-controlled phase 3 trial (CONSCIOUS-2). Lancet Neurol. 2011 Jul;10(7):618-25. doi: 10.1016/S1474-4422(11)70108-9. Epub 2011 Jun 2. PubMed PMID: 21640651.

12: Ruane-O'Hora T, Rae MG, Markos F. Effect of clazosentan, a selective endothelin A receptor antagonist, and tezosentan, a dual endothelin A/B antagonist, on pulsatile shear stress induced constriction of the iliac in the anaesthetized pig. Clin Exp Pharmacol Physiol. 2011 Aug;38(8):515-20. doi: 10.1111/j.1440-1681.2011.05540.x. PubMed PMID: 21575033.

13: Chen G, Tariq A, Ai J, Sabri M, Jeon HJ, Tang EJ, Lakovic K, Wan H, Macdonald RL. Different effects of clazosentan on consequences of subarachnoid hemorrhage in rats. Brain Res. 2011 May 25;1392:132-9. doi: 10.1016/j.brainres.2011.03.068. Epub 2011 Apr 3. PubMed PMID: 21466789.

14: Sabri M, Ai J, Macdonald RL. Dissociation of vasospasm and secondary effects of experimental subarachnoid hemorrhage by clazosentan. Stroke. 2011 May;42(5):1454-60. doi: 10.1161/STROKEAHA.110.604728. Epub 2011 Mar 31. PubMed PMID: 21454820.

15: Bruderer S, Detishin V, Tsvitbaum N, Dingemanse J. Influence of different degrees of liver impairment on the pharmacokinetics of clazosentan. Br J Clin Pharmacol. 2011 Jan;71(1):52-60. doi: 10.1111/j.1365-2125.2010.03804.x. PubMed PMID: 21143501; PubMed Central PMCID: PMC3018026.

16: Beck J, Raabe A. Clazosentan: prevention of cerebral vasospasm and the potential to overcome infarction. Acta Neurochir Suppl. 2011;110(Pt 2):147-50. doi: 10.1007/978-3-7091-0356-2_26. PubMed PMID: 21125461.

17: Bruderer S, Sasu B, Tsvitbaum N, Dingemanse J. Influence of severe renal impairment on the pharmacokinetics of clazosentan. J Clin Pharmacol. 2011 Mar;51(3):413-21. doi: 10.1177/0091270010368975. Epub 2010 Oct 6. PubMed PMID: 20926750.

18: van Giersbergen PL, Treiber A, Dingemanse J. In vitro and in vivo pharmacokinetic characteristics of clazosentan, an intravenous endothelin receptor antagonist, in humans. Int J Clin Pharmacol Ther. 2009 Mar;47(3):169-77. PubMed PMID: 19281726.

19: Schubert GA, Schilling L, Thomé C. Clazosentan, an endothelin receptor antagonist, prevents early hypoperfusion during the acute phase of massive experimental subarachnoid hemorrhage: a laser Doppler flowmetry study in rats. J Neurosurg. 2008 Dec;109(6):1134-40. doi: 10.3171/JNS.2008.109.12.1134. PubMed PMID: 19035733.

20: Macdonald RL. Clazosentan: an endothelin receptor antagonist for treatment of vasospasm after subarachnoid hemorrhage. Expert Opin Investig Drugs. 2008 Nov;17(11):1761-7. doi: 10.1517/13543784.17.11.1761 . PubMed PMID: 18922111.

Explore Compound Types